1-(4-Bromobutoxy)-4-ethenylbenzene
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Overview
Description
1-(4-Bromobutoxy)-4-ethenylbenzene is an organic compound with the molecular formula C12H15BrO. It is characterized by the presence of a bromobutoxy group and an ethenyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutoxy)-4-ethenylbenzene typically involves the reaction of 4-bromobutanol with 4-ethenylphenol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutoxy)-4-ethenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution Reactions: 1-(4-Hydroxybutoxy)-4-ethenylbenzene.
Oxidation Reactions: 1-(4-Bromobutoxy)-4-epoxybenzene or 1-(4-Bromobutoxy)-4-diolbenzene.
Reduction Reactions: 1-(4-Bromobutoxy)-4-ethylbenzene.
Scientific Research Applications
1-(4-Bromobutoxy)-4-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-4-ethenylbenzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the bromobutoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(4-Bromobutoxy)benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-(4-Bromobutoxy)-4-methoxybenzene: Contains a methoxy group instead of an ethenyl group, altering its reactivity and applications
Uniqueness: 1-(4-Bromobutoxy)-4-ethenylbenzene is unique due to the presence of both a bromobutoxy group and an ethenyl group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
120396-18-1 |
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Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-4-ethenylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |
InChI Key |
AGYZNOZGNQTTDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCBr |
Origin of Product |
United States |
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